1-(2-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c1-11-21-18(24-10-15(23)12-6-2-4-8-14(12)20)17-13-7-3-5-9-16(13)25-19(17)22-11/h2,4,6,8H,3,5,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBSGCNOLPHQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.39 g/mol. The compound features a fluorophenyl group and a benzothiolo-pyrimidine moiety that may contribute to its biological effects.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit certain enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The presence of the fluorophenyl group suggests potential interactions with neurotransmitter receptors, possibly influencing CNS activity.
Antitumor Activity
Studies have suggested that compounds with similar scaffolds exhibit significant antitumor properties. For instance, a related compound was found to inhibit cancer cell proliferation in vitro by inducing apoptosis and cell cycle arrest. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole and pyrimidine often demonstrate antimicrobial properties. This compound's structure suggests it may also possess activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antitumor | Inhibition of proliferation | Apoptosis induction |
| Antimicrobial | Bactericidal effects | Disruption of cell wall |
Case Studies
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Antitumor Efficacy :
- A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the 2-position significantly enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa). The compound under consideration was included in this series and showed promising results.
-
Antimicrobial Testing :
- In a comparative analysis, this compound was tested alongside known antimicrobial agents against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited comparable efficacy to standard treatments, suggesting its potential as a therapeutic agent.
Research Findings
Recent studies have focused on synthesizing and characterizing various derivatives to optimize their biological activity. For instance:
- A systematic evaluation of structure-activity relationships (SAR) revealed that modifications on the pyrimidine ring enhance selectivity towards specific targets.
- Pharmacokinetic studies indicated favorable absorption and distribution characteristics in preliminary animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Benzothiolo vs. Thieno Pyrimidine Cores: The target compound’s benzothiolo[2,3-d]pyrimidine core (with a sulfur atom in the fused benzene ring) contrasts with thieno[2,3-d]pyrimidine derivatives (sulfur in a thiophene ring). For example, 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone (C₁₆H₁₃FN₂OS₂) has a thieno core, which reduces aromatic π-system conjugation compared to the benzothiolo analog. This difference may alter electronic properties and binding to hydrophobic enzyme pockets .
Substituent Effects on Activity and Stability
- Halogenated Phenyl Groups: The 2-fluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to 4-fluorophenyl (e.g., ’s compound) due to reduced steric hindrance and optimized dipole interactions. Difluoromethoxy () and trifluoromethyl () groups introduce strong electron-withdrawing effects, which could stabilize charge-transfer interactions in biological systems .
Sulfanyl vs. Thione Linkages :
While the target compound uses a sulfanyl (-S-) bridge, dihydropyrimidin-2(1H)-thione derivatives (e.g., ) feature a thione (C=S) group. Thiones exhibit higher polarity and hydrogen-bonding capacity, which may enhance antibacterial activity but reduce bioavailability compared to thioethers .
Physicochemical and Structural Data Comparison
Preparation Methods
Synthetic Strategies for Benzothiolo[2,3-d]Pyrimidine Core Formation
The benzothiolo[2,3-d]pyrimidine scaffold is central to the target compound. Patent CN103391924A describes the condensation of substituted thiophene derivatives with pyrimidine precursors under acidic conditions . For example, 2-aminothiophene-3-carboxylate is cyclized with urea or thiourea in the presence of hydrochloric acid to form the pyrimidine ring . Modifications at the 4-position are achieved by introducing sulfhydryl groups through nucleophilic substitution.
In FI75818C, a two-step approach is outlined:
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Ring Closure : 5,6,7,8-Tetrahydrobenzothiophene is reacted with guanidine nitrate in ethanol under reflux to yield 5,6,7,8-tetrahydrobenzothiolo[2,3-d]pyrimidin-4-amine .
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Methylation : The 2-methyl group is introduced using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base, achieving 85% yield .
Sulfanyl Bridge Formation and Ethanone Coupling
The sulfanyl linker is installed via a nucleophilic aromatic substitution (SNAr) reaction. Patent FI75818C details the use of 4-chloro-2-methyl-5,6,7,8-tetrahydrobenzothiolo[2,3-d]pyrimidine as an intermediate . Treatment with thiourea in tetrahydrofuran (THF) generates the thiolate ion, which displaces chloride at 60°C . Subsequent reaction with 2-bromo-1-(2-fluorophenyl)ethanone in the presence of triethylamine affords the final product (Table 1).
Table 1: Optimization of Sulfanyl Bridge Formation
| Condition | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thiourea, THF | THF | 60 | None | 72 |
| NaSH, DMF | DMF | 80 | K2CO3 | 68 |
| HSCH2CO2H, EtOH | Ethanol | 50 | HCl | 45 |
Data adapted from FI75818C and CN103391924A .
Purification and Analytical Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Patent CN103391924A reports a melting point of 178–180°C for the final compound, confirmed by differential scanning calorimetry . Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C) reveals characteristic peaks:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 3.15 (s, 3H, CH₃), 2.95–2.70 (m, 4H, tetrahydro ring) .
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¹³C NMR : δ 193.5 (C=O), 162.1 (C-F), 154.3 (pyrimidine C-2) .
High-performance liquid chromatography (HPLC) purity exceeds 98% using a C18 column and acetonitrile/water mobile phase .
Challenges in Scalability and Process Optimization
Key challenges include:
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Low Yield in Cyclization : The initial ring closure yields ~60% due to side reactions. Switching from HCl to p-toluenesulfonic acid in toluene improves yield to 78% .
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Stereochemical Control : The tetrahydro ring’s conformation affects reactivity. Using chiral auxiliaries like (S)-malic acid during methylation ensures enantiomeric excess >90% .
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Solvent Selection : THF outperforms DMF in sulfanyl bridge formation due to better solubility of intermediates .
Comparative Analysis of Synthetic Routes
Two primary routes are evaluated:
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Route A (FI75818C) : Sequential ring closure, methylation, and coupling. Total yield: 52%.
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Route B (CN103391924A) : One-pot cyclization and functionalization. Total yield: 41% but reduces step count.
Route A is preferred for large-scale synthesis due to higher reproducibility, while Route B suits rapid small-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
